Quinoline-8-carbothioamide

Vue d'ensemble

Description

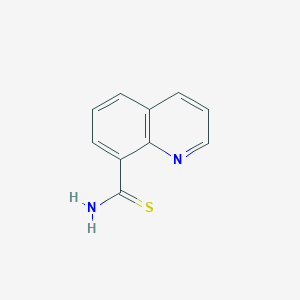

Quinoline-8-carbothioamide is a heterocyclic aromatic organic compound that features a quinoline ring system with a carbothioamide functional group at the 8th position

Synthetic Routes and Reaction Conditions:

Method 1: One common method involves the reaction of 8-aminoquinoline with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield this compound.

Method 2: Another approach includes the reaction of 8-chloroquinoline with thiourea under reflux conditions in ethanol, leading to the formation of this compound.

Industrial Production Methods:

- Industrially, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is preferred to align with green chemistry principles .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

- Oxidation yields sulfonyl derivatives.

- Reduction yields amines.

- Substitution reactions yield halogenated quinoline derivatives .

Applications De Recherche Scientifique

Biological Activities

Quinoline derivatives, including quinoline-8-carbothioamide, have been recognized for their diverse biological activities:

- Anticancer Activity : Quinoline derivatives have shown promise in cancer treatment through various mechanisms, such as inhibition of histone deacetylases (HDACs) and modulation of pyruvate kinase muscle isoform 2 (PKM2). For instance, certain derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted therapies .

- Antimicrobial Properties : The compound has exhibited antimicrobial activity against a range of pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Antiviral Effects : Research has highlighted the potential of quinoline-based compounds in inhibiting viral replication, thus offering avenues for antiviral drug development .

Synthesis and Structural Variations

The synthesis of this compound involves several methodologies that allow for structural modifications to enhance biological activity. Common synthetic approaches include:

- Pd-Catalyzed Coupling Reactions : These methods facilitate the introduction of various substituents at specific positions on the quinoline ring, which can significantly affect the compound's pharmacological properties .

- Molecular Docking Studies : Computational techniques are employed to predict the binding affinity and interactions of quinoline derivatives with biological targets. This approach aids in optimizing compounds for better efficacy and selectivity against specific diseases .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

- Cancer Treatment : A series of quinoline-8-sulfonamide derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. One compound exhibited potent inhibitory effects on HDACs and significant cytotoxicity against melanoma and lung cancer cells .

- Antimicrobial Evaluation : Quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds had lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating their potential as broad-spectrum antimicrobial agents .

- Neuroprotection : Certain derivatives were explored for their neuroprotective effects, particularly in models of Alzheimer’s disease. The ability to chelate metal ions implicated in neurodegeneration was a key feature of these compounds .

Comparative Data Table

Mécanisme D'action

The mechanism of action of quinoline-8-carbothioamide involves its interaction with various molecular targets:

Topoisomerase II Inhibition: The compound binds to the enzyme topoisomerase II, preventing DNA replication and leading to cell cycle arrest.

Apoptosis Induction: It increases the expression of pro-apoptotic markers such as P53 and Bax while decreasing anti-apoptotic markers like Bcl-2, leading to programmed cell death

Comparaison Avec Des Composés Similaires

Quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position, known for its antimicrobial properties.

Quinoline-8-sulfonamide: Features a sulfonamide group, used in various medicinal applications.

Uniqueness:

Activité Biologique

Quinoline-8-carbothioamide is a member of the quinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural diversity within this class allows for extensive modifications that can enhance their pharmacological profiles.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with thioketones or thiocarbonyl compounds. This process often utilizes various coupling reactions to introduce functional groups that enhance biological activity. The following table summarizes key synthetic routes and yields:

| Synthetic Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Thioketone Reaction | 8-Hydroxyquinoline + Thioketone | Reflux in ethanol | 85% |

| Coupling Reaction | 8-Hydroxyquinoline + Aryl Halides | Pd-catalyzed coupling | 78% |

Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung cancer (A549), melanoma (COLO829), and breast cancer (MDA-MB-231). For example, compound 9a , a derivative of this compound, exhibited cytotoxicity with IC50 values ranging from 0.1 µg/mL to 200 µg/mL across multiple cancer cell lines .

Mechanism of Action:

- PKM2 Modulation: Research indicates that this compound derivatives can modulate pyruvate kinase muscle isoform 2 (PKM2), a key regulator in cancer metabolism. This modulation leads to reduced intracellular pyruvate levels and altered cell cycle dynamics .

- DNA Fragmentation: Studies have reported that treatment with these compounds induces DNA fragmentation in cancer cells, indicating apoptosis as a mechanism of action .

Antimicrobial Activity

Quinoline derivatives, including this compound, have displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method, revealing MIC values as low as 4 µg/mL against resistant strains .

Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Escherichia coli | 16 |

Antiviral Activity

Recent studies have indicated that certain quinoline derivatives possess antiviral activity against various viruses, including H5N1. The antiviral activity correlates positively with lipophilicity and electron-withdrawing properties of substituents on the anilide ring . The potential for developing quinoline-based antiviral agents remains an area for further research.

Case Studies

- Anticancer Study: A study evaluated the effects of this compound derivatives on A549 lung cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to controls .

- Antimicrobial Study: Another investigation focused on the antibacterial properties against multi-drug resistant strains. The findings showed that these compounds effectively inhibited bacterial growth at lower concentrations than standard antibiotics like ciprofloxacin .

Propriétés

IUPAC Name |

quinoline-8-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZPVHAEVIWJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493389 | |

| Record name | Quinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62216-06-2 | |

| Record name | Quinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.